molecular formula C10H13NO3 B1291879 6-(Tert-butoxy)picolinic acid CAS No. 717105-06-1

6-(Tert-butoxy)picolinic acid

Cat. No. B1291879
M. Wt: 195.21 g/mol
InChI Key: YCQBBBFIVUMNRM-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)picolinic acid is a derivative of picolinic acid, which is an important heterocyclic compound. It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 6-(Tert-butoxy)picolinic acid consists of 27 atoms, including 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(Tert-butoxy)picolinic acid are not well documented, it’s known that pinacol boronic esters can undergo catalytic protodeboronation, a process that could potentially be relevant to the chemistry of 6-(Tert-butoxy)picolinic acid .

Scientific Research Applications

Herbicide Development

6-(Tert-butoxy)picolinic acid derivatives have been explored for their potential as synthetic auxin herbicides . These compounds, including the structurally related picolinic acids, have shown promise in inhibiting the growth of certain plants by mimicking the action of natural plant hormones . For instance, derivatives have been synthesized with the aim of discovering compounds with potent herbicidal activity, and some have exhibited better post-emergence herbicidal activity than existing commercial herbicides .

Antiviral Research

Picolinic acid, from which 6-(Tert-butoxy)picolinic acid is derived, has demonstrated broad-spectrum antiviral abilities . It has been found to block the entry of enveloped viruses such as SARS-CoV-2 and influenza A into host cells, preventing infection . This suggests that derivatives of picolinic acid, including 6-(Tert-butoxy)picolinic acid, could be valuable in the development of antiviral therapeutics.

Molecular Docking Studies

In the realm of computational chemistry, 6-(Tert-butoxy)picolinic acid can be used in molecular docking studies to understand its interaction with biological targets. This is crucial for the design of new molecules with desired biological activities . The docking studies help in identifying how these compounds might interact with proteins like the auxin-signaling F-box protein, which is significant for herbicidal activity .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for the creation of a variety of derivatives with potential applications in agriculture and medicine. The tert-butoxy group in particular may offer steric hindrance that can be exploited to create more selective and potent compounds .

Quantitative Structure-Activity Relationship (QSAR) Modeling

6-(Tert-butoxy)picolinic acid derivatives can be used in QSAR modeling to predict the herbicidal activity of new compounds. This involves constructing a model that correlates chemical structure with biological activity, guiding the synthesis of new herbicides .

Trace Element Absorption

Picolinic acid is known to facilitate the absorption of zinc and other trace elements from the gut. While 6-(Tert-butoxy)picolinic acid itself may not have this property, its derivatives could potentially be modified to enhance this ability, which has implications for nutritional science and medicine .

Lead Structure for Novel Herbicides

The structure of 6-(Tert-butoxy)picolinic acid provides a template for the discovery of novel herbicides. By modifying its structure, researchers can create new compounds that may offer improved safety profiles for crops like corn, wheat, and sorghum while effectively controlling weeds .

Drug Resistance Studies

Given the antiviral properties of picolinic acid, studying 6-(Tert-butoxy)picolinic acid and its derivatives could contribute to understanding mechanisms of drug resistance. This is particularly relevant in the context of viruses that rapidly mutate, necessitating the development of compounds that can remain effective over time .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQBBBFIVUMNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628869
Record name 6-tert-Butoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butoxy)picolinic acid

CAS RN

717105-06-1
Record name 6-tert-Butoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tert-butoxy)pyridine-2-carboxylic acid
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